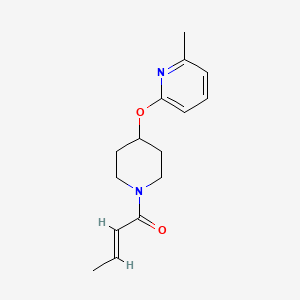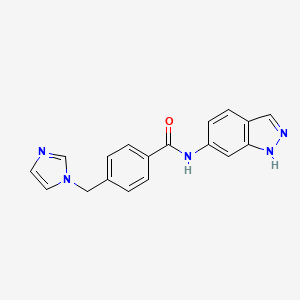
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide, also known as BI-2536, is a small molecule inhibitor that selectively targets polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation and has been identified as a potential target for cancer therapy. BI-2536 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide inhibits PLK1, which is involved in several stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. By inhibiting PLK1, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide disrupts these processes, leading to mitotic arrest and cell death. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been shown to inhibit other kinases, such as Aurora A and B, which are also involved in mitosis.
Biochemical and Physiological Effects:
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to cell death. In addition, it has been shown to inhibit tumor growth in xenograft models. However, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has also been shown to have off-target effects, such as inhibiting other kinases, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide is a potent and selective inhibitor of PLK1, making it a useful tool for studying the role of PLK1 in cancer biology. However, its off-target effects may complicate interpretation of results. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide is not suitable for in vivo studies due to its poor pharmacokinetic properties.
Orientations Futures
There are several potential future directions for research on 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide. One area of interest is the development of more potent and selective PLK1 inhibitors that can overcome the limitations of 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide. Another area of interest is the identification of biomarkers that can predict response to PLK1 inhibitors, which could help to identify patients who are most likely to benefit from this type of therapy. Finally, there is interest in exploring the use of PLK1 inhibitors in combination with other anticancer agents, as this may enhance their therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide involves several steps, including the reaction of 4-bromomethylbenzoic acid with 1H-imidazole to form 4-(1H-imidazol-1-yl)methylbenzoic acid. This intermediate is then reacted with 6-aminoindazole to form 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide. The final product is obtained through a purification process involving recrystallization and chromatography.
Applications De Recherche Scientifique
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been extensively studied in preclinical models, where it has demonstrated potent antitumor activity in various cancer cell lines and xenograft models. It has also shown synergistic effects when used in combination with other anticancer agents, such as paclitaxel and gemcitabine. Furthermore, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to cell death.
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(1H-indazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(21-16-6-5-15-10-20-22-17(15)9-16)14-3-1-13(2-4-14)11-23-8-7-19-12-23/h1-10,12H,11H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZQPVDBVIXUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

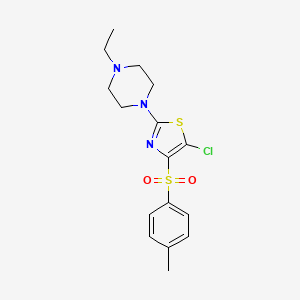
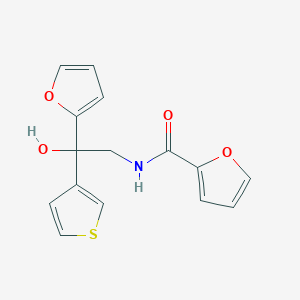
![2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2937165.png)
![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2937167.png)
![3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2937168.png)
![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)
![6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2937173.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2937174.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)
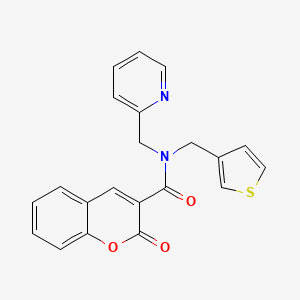
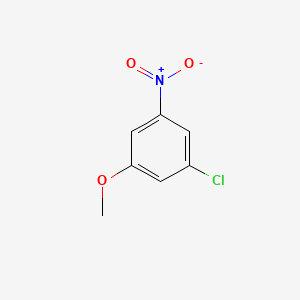

![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)
